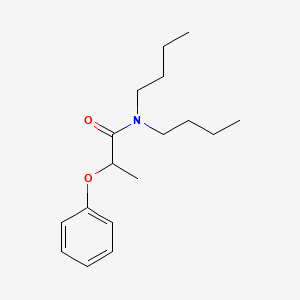
N,N-dibutyl-2-phenoxypropanamide
Descripción general
Descripción
N,N-dibutyl-2-phenoxypropanamide, also known as DBPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the amide family and is synthesized through a simple process.
Aplicaciones Científicas De Investigación
N,N-dibutyl-2-phenoxypropanamide has been studied extensively for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, this compound has been found to exhibit herbicidal activity against weeds, making it a potential alternative to traditional herbicides. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer in the production of emulsions.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-2-phenoxypropanamide is not fully understood, but studies suggest that it may act as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. By activating PPARα, this compound may modulate these processes, leading to its observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on biochemical and physiological processes. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N-dibutyl-2-phenoxypropanamide in lab experiments include its low toxicity profile, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
For the study of N,N-dibutyl-2-phenoxypropanamide include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as energy storage and catalysis. Additionally, the development of new derivatives of this compound with improved solubility and efficacy may lead to the discovery of new drugs and materials.
Propiedades
IUPAC Name |
N,N-dibutyl-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-6-13-18(14-7-5-2)17(19)15(3)20-16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXDDBIDRKHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C(C)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3953210.png)
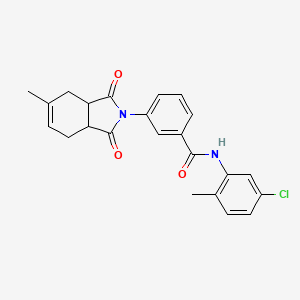
![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B3953221.png)

![4-{[(1-ethylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B3953227.png)
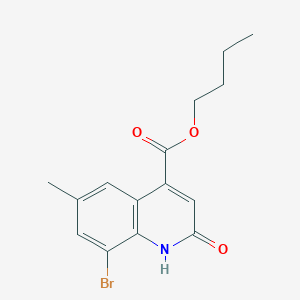

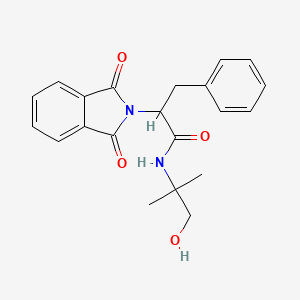

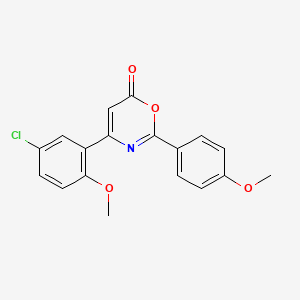
![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)
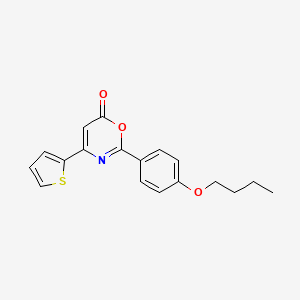
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)